4,4'-benzene-1,4-diylbis[7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile]
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Overview
Description
4-{4-[3-CYANO-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-4-YL]PHENYL}-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL CYANIDE is a complex organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-CYANO-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-4-YL]PHENYL}-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL CYANIDE can be achieved through a multi-step process involving the following key steps:
Synthesis of 7-(DIETHYLAMINO)-4-HYDROXYCOUMARIN: This intermediate can be synthesized by reacting 4-hydroxycoumarin with diethylamine in the presence of a suitable catalyst.
Formation of 3-CYANO-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-4-YL PHENYL DERIVATIVE: The intermediate is then reacted with 4-bromobenzonitrile under basic conditions to form the desired phenyl derivative.
Coupling Reaction: The final step involves coupling the phenyl derivative with another molecule of 7-(DIETHYLAMINO)-4-HYDROXYCOUMARIN in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-CYANO-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-4-YL]PHENYL}-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chromen-2-one moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarin derivatives depending on the reagents used.
Scientific Research Applications
4-{4-[3-CYANO-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-4-YL]PHENYL}-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of dyes and pigments due to its strong fluorescence properties.
Mechanism of Action
The mechanism of action of 4-{4-[3-CYANO-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-4-YL]PHENYL}-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets:
Fluorescent Probes: The compound’s fluorescence allows it to be used as a probe for detecting specific biomolecules.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.
Cellular Pathways: The compound can interfere with cellular pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-DIETHYLAMINO-3-(4-MALEIMIDOPHENYL)-4-METHYLCOUMARIN: Another coumarin derivative with similar fluorescent properties.
4-HYDROXYCOUMARIN: A simpler coumarin derivative used in anticoagulant medications.
WARFARIN: A well-known anticoagulant that is structurally related to coumarins.
Uniqueness
4-{4-[3-CYANO-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-4-YL]PHENYL}-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL CYANIDE is unique due to its highly conjugated structure, which imparts strong fluorescence and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C34H30N4O4 |
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Molecular Weight |
558.6 g/mol |
IUPAC Name |
4-[4-[3-cyano-7-(diethylamino)-2-oxochromen-4-yl]phenyl]-7-(diethylamino)-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C34H30N4O4/c1-5-37(6-2)23-13-15-25-29(17-23)41-33(39)27(19-35)31(25)21-9-11-22(12-10-21)32-26-16-14-24(38(7-3)8-4)18-30(26)42-34(40)28(32)20-36/h9-18H,5-8H2,1-4H3 |
InChI Key |
LENXRMLSNIISGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)C3=CC=C(C=C3)C4=C(C(=O)OC5=C4C=CC(=C5)N(CC)CC)C#N |
Origin of Product |
United States |
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